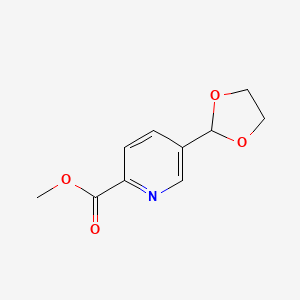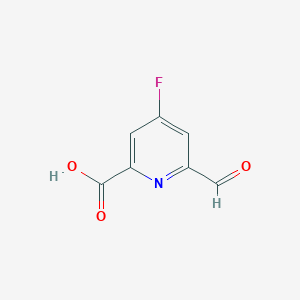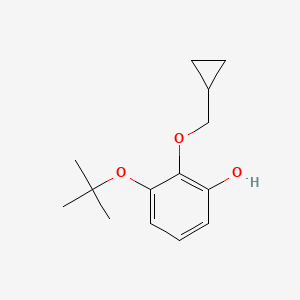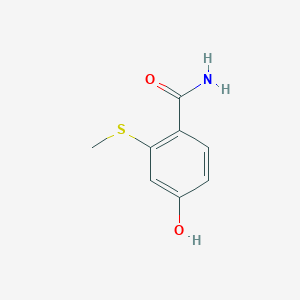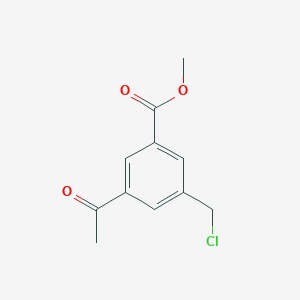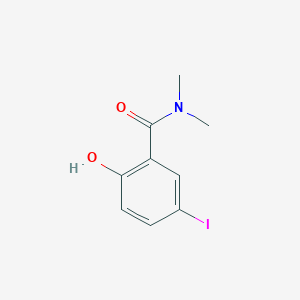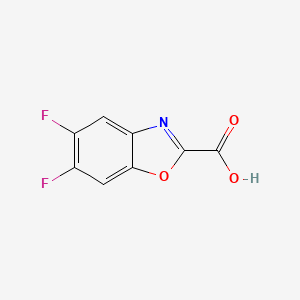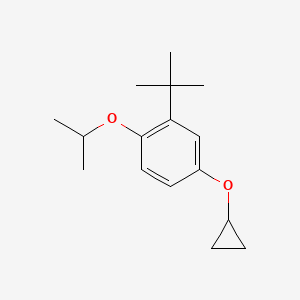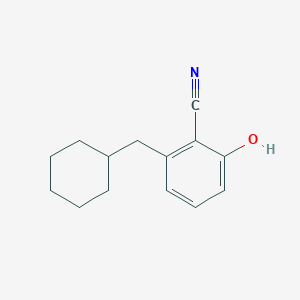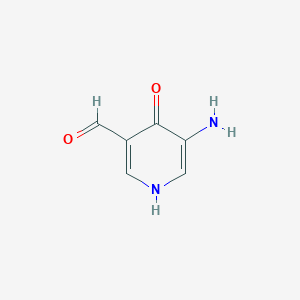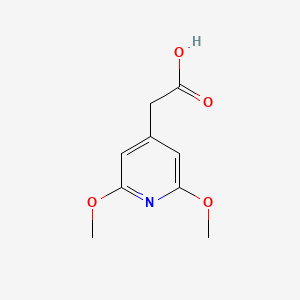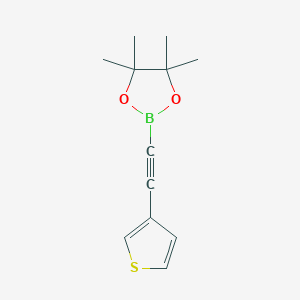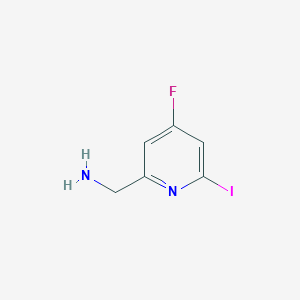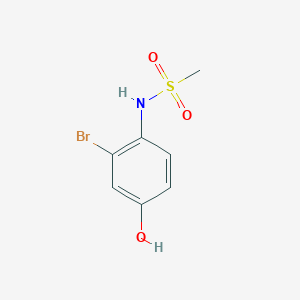
N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H8BrNO3S It is a derivative of phenol, containing a bromine atom at the 2-position and a methanesulfonamide group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide typically involves the bromination of 4-hydroxyphenylmethanesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonamide group, to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted phenylmethanesulfonamides.
Oxidation Reactions: Formation of quinones or other oxidized phenolic derivatives.
Reduction Reactions: Formation of amines or reduced sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromo-2-hydroxyphenyl)methanesulfonamide
- N-(4-Bromophenyl)methanesulfonamide
- N-(3-Bromo-4-hydroxyphenyl)methanesulfonamide
Uniqueness
N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C7H8BrNO3S |
|---|---|
Peso molecular |
266.11 g/mol |
Nombre IUPAC |
N-(2-bromo-4-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8BrNO3S/c1-13(11,12)9-7-3-2-5(10)4-6(7)8/h2-4,9-10H,1H3 |
Clave InChI |
ACHPNWYSGPOGMX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=C(C=C1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14849455.png)
